Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate
Overview
Description
Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate is a heterocyclic compound that belongs to the class of imidazoquinoxalines. . The structure of this compound includes an imidazoquinoxaline core with an ethyl ester and a chlorine substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the three-component (one-pot) synthesis, which involves the reaction of 2-chloroaniline, ethyl glyoxylate, and ammonium acetate . This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The presence of the imidazoquinoxaline core allows for oxidation reactions, often leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate in a polar aprotic solvent.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazoquinoxalines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as an antagonist of adenosine and benzodiazepine receptors, and as an inhibitor of various kinases and phosphodiesterases . These interactions disrupt cellular processes, leading to the observed biological activities.
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[1,2-a]pyridines: Another class of heterocycles with similar biological activities but different structural features.
Uniqueness: Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)10-11-12(14)16-8-5-3-4-6-9(8)17(11)7-15-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHQPMNWYTYQTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC3=CC=CC=C3N2C=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.